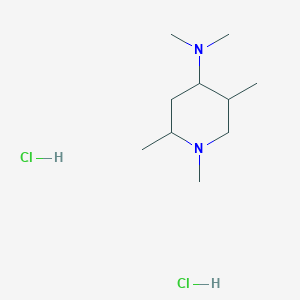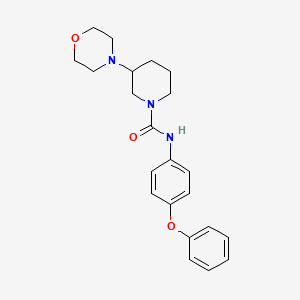
N,N,1,2,5-pentamethyl-4-piperidinamine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N,1,2,5-pentamethyl-4-piperidinamine dihydrochloride, commonly known as PMDPH, is a chemical compound that has gained significant attention in the field of scientific research. This compound belongs to the class of piperidine derivatives and has been found to have various biochemical and physiological effects.
Mechanism of Action
PMDPH acts as a fluorescent probe by undergoing an intramolecular cyclization reaction in the presence of ROS and RNS. This reaction results in the formation of a fluorescent product that can be detected using fluorescence spectroscopy. PMDPH also acts as a quencher of singlet oxygen by reacting with it and preventing its further reaction with other molecules. Furthermore, PMDPH acts as a spin trap by reacting with free radicals and forming a stable adduct that can be detected using electron paramagnetic resonance (EPR) spectroscopy.
Biochemical and Physiological Effects:
PMDPH has been found to have various biochemical and physiological effects. It has been shown to protect cells from oxidative stress-induced damage by scavenging ROS and RNS. PMDPH has also been found to modulate the activity of various enzymes such as xanthine oxidase and NADPH oxidase. Additionally, PMDPH has been shown to inhibit the formation of advanced glycation end products (AGEs) which are implicated in the pathogenesis of various diseases such as diabetes and Alzheimer's disease.
Advantages and Limitations for Lab Experiments
The advantages of using PMDPH in lab experiments include its high sensitivity and specificity for the detection of ROS and RNS. It is also a pH-sensitive fluorescent probe which makes it ideal for studying pH changes in biological systems. However, PMDPH has some limitations such as its short half-life and its potential toxicity at high concentrations. Additionally, PMDPH may interfere with other fluorescent probes and dyes which can complicate the interpretation of experimental results.
Future Directions
There are several future directions for the use of PMDPH in scientific research. One area of interest is the development of new synthetic methods for PMDPH that can improve its yield and purity. Another area of interest is the development of new derivatives of PMDPH that can have improved properties such as longer half-life and lower toxicity. Additionally, PMDPH can be used in the development of new diagnostic tools for the detection of oxidative stress in living organisms. Finally, PMDPH can be used in the development of new therapeutic agents for the treatment of diseases such as diabetes and Alzheimer's disease.
Conclusion:
In conclusion, PMDPH is a chemical compound that has gained significant attention in the field of scientific research. Its unique chemical properties make it an ideal candidate for studying the oxidative stress in living cells and tissues. PMDPH has been found to have various biochemical and physiological effects and has been extensively used in scientific research as a fluorescent probe for the detection of ROS and RNS. While PMDPH has some limitations, its future directions in scientific research are promising.
Synthesis Methods
The synthesis of PMDPH involves the reaction of 4-piperidone with formaldehyde and dimethylamine in the presence of hydrochloric acid. The resulting product is then treated with methyl iodide to yield the final product, PMDPH dihydrochloride. This synthetic method has been well-established and is widely used in the production of PMDPH for research purposes.
Scientific Research Applications
PMDPH has been extensively used in scientific research as a fluorescent probe for the detection of reactive oxygen species (ROS) and nitrogen species (RNS). It has also been used as a quencher of singlet oxygen and as a spin trap for the detection of free radicals. The unique chemical properties of PMDPH make it an ideal candidate for studying the oxidative stress in living cells and tissues. Additionally, PMDPH has been used as a pH-sensitive fluorescent probe for the detection of pH changes in biological systems.
properties
IUPAC Name |
N,N,1,2,5-pentamethylpiperidin-4-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2.2ClH/c1-8-7-12(5)9(2)6-10(8)11(3)4;;/h8-10H,6-7H2,1-5H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKTIEVIDKDNKLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C(CN1C)C)N(C)C.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H24Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4-chloro-2-methylphenyl)[1-(1-cyclopenten-1-ylcarbonyl)-3-piperidinyl]methanone](/img/structure/B6069585.png)
![2-(1H-benzimidazol-1-yl)-N-[4-(4-morpholinyl)phenyl]acetamide](/img/structure/B6069592.png)

![N-{[2-(1H-imidazol-1-yl)-3-pyridinyl]methyl}-3-isopropyl-4,5-dihydro-5-isoxazolecarboxamide](/img/structure/B6069602.png)
![5-[1-(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-ylcarbonyl)-2-pyrrolidinyl]-N-ethyl-2-thiophenecarboxamide](/img/structure/B6069606.png)
![N-ethyl-N-({1-isobutyl-2-[(tetrahydro-2-furanylmethyl)sulfonyl]-1H-imidazol-5-yl}methyl)-2-(1H-pyrazol-1-yl)ethanamine](/img/structure/B6069608.png)
![4-[(4-chlorobenzyl)(methylsulfonyl)amino]-N-(4-methylphenyl)benzamide](/img/structure/B6069610.png)
![5-methyl-N-({1-[(2-methyl-1,3-benzothiazol-5-yl)carbonyl]-3-piperidinyl}methyl)-3-isoxazolecarboxamide](/img/structure/B6069632.png)
![ethyl 2-({[6-chloro-2-(5-ethyl-2-thienyl)-4-quinolinyl]carbonyl}amino)-5-isopropyl-3-thiophenecarboxylate](/img/structure/B6069635.png)
![N-[(1-methyl-3-piperidinyl)methyl]-N-{[2-(methylthio)-5-pyrimidinyl]methyl}-2-phenylethanamine](/img/structure/B6069639.png)
![methyl 2-({[2-(1-adamantylacetyl)hydrazino]carbonothioyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B6069646.png)
![7-chloro-3-[1-methyl-2-(1H-pyrazol-1-yl)ethyl]quinazolin-4(3H)-one](/img/structure/B6069666.png)
![3-methyl-4-[1-({5-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl}methyl)-2-pyrrolidinyl]-1,2,5-oxadiazole](/img/structure/B6069668.png)
